benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate
Description
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a complex organic compound that features an indole ring, a piperazine ring, and a benzyl group. The indole ring is a common structure in many biologically active compounds, including neurotransmitters and pharmaceuticals. The piperazine ring is often found in various drugs due to its ability to interact with biological targets. The combination of these structures in this compound makes it a compound of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
benzyl 4-(1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21N3O2/c24-20(25-15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)19-8-4-7-18-17(19)9-10-21-18/h1-10,21H,11-15H2 |
InChI Key |
BUPUBPJRPHJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Hemetsberger reaction.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The indole and piperazine rings are then coupled using benzyl chloroformate as a reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The benzyl group can further modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like serotonin and tryptophan, which also contain the indole ring.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which contain the piperazine ring.
Uniqueness
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the combination of the indole and piperazine rings with a benzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Biological Activity
Benzyl 4-(1H-indol-4-yl)-piperazine-1-carboxylate is a compound of significant interest in pharmacological research, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 349.40 g/mol. Its structure features an indole moiety, which is known for its role in various biological processes.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that compounds with similar structural motifs showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were evaluated for their activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 2.3 |
| This compound | MCF-7 | 2.5 |
| Doxorubicin (Control) | HCT-116 | 3.23 |
| Doxorubicin (Control) | MCF-7 | 3.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted.
2. Neuroprotective Effects
Benzyl 4-(1H-indol-4-yl)-piperazine derivatives have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound has been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could contribute to its neuroprotective profile.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzyl piperazine derivatives demonstrate activity against a range of pathogens including bacteria and fungi. Specific assays have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to be mediated through several pathways:
- GPCR Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cell proliferation and survival.
- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit fatty acid amide hydrolase (FAAH), which is implicated in pain and anxiety modulation.
Case Studies
Several case studies highlight the therapeutic potential of benzyl 4-(1H-indol-4-yl)-piperazine derivatives:
- Case Study on Cancer Treatment : In a preclinical model, treatment with benzyl piperazine derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease, correlating with reduced oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
